molecular formula C4H6ClN3S B6220087 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride CAS No. 2758004-62-3

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride

Cat. No. B6220087
CAS RN: 2758004-62-3
M. Wt: 163.6
InChI Key:
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Description

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride, also known as PTH, is a heterocyclic compound that has been studied by scientists for its potential applications in medicinal chemistry and drug discovery. PTH is a synthetic derivative of pyrrolo[3,4-d][1,2,3]thiadiazole, a five-membered heterocyclic ring system containing nitrogen, sulfur, and carbon atoms. PTH is a water-soluble compound that has been used in a variety of laboratory experiments, including the synthesis of new drugs and the study of its biochemical and physiological effects.

Scientific Research Applications

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has been used in a variety of scientific research applications, including the synthesis of new drugs, the study of its biochemical and physiological effects, and the study of its potential applications in medicinal chemistry and drug discovery. 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has been used in the synthesis of a variety of drugs, including the anticonvulsant drug lamotrigine, the anti-tumor drug lapatinib, and the anti-HIV drug rilpivirine. 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has also been used in the study of its biochemical and physiological effects, including its effects on the immune system and its potential to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is not yet fully understood. However, it is believed that 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride may act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. Inhibition of DHFR can lead to the inhibition of cell proliferation and the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has been studied for its biochemical and physiological effects, including its effects on the immune system. Studies have shown that 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has immunomodulatory effects, which means that it can modulate the activity of the immune system. 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has been shown to increase the production of cytokines, which are molecules that regulate the immune response, and to reduce the production of pro-inflammatory cytokines, which are molecules that can cause inflammation.

Advantages and Limitations for Lab Experiments

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride has a number of advantages for laboratory experiments, including its solubility in water, its low toxicity, and its low cost. Additionally, 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is not very soluble in organic solvents, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride in scientific research. These include further studies of its biochemical and physiological effects, studies of its potential applications in medicinal chemistry and drug discovery, and studies of its potential as an immunomodulator. Additionally, further studies of its mechanism of action and its ability to inhibit the growth of cancer cells are needed. Finally, 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride can be synthesized by a variety of methods, including the use of a Grignard reaction, the reaction of a pyrrolo[3,4-d][1,2,3]thiadiazole with a halogenating agent, or the reaction of a pyrrolo[3,4-d][1,2,3]thiadiazole with a base. The Grignard reaction is the most commonly used method for the synthesis of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride, which involves the reaction of a Grignard reagent with a halogenating agent to form a pyrrolo[3,4-d][1,2,3]thiadiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form ethyl 2-(2-aminophenylthio)acetate, which is then reacted with hydrazine hydrate to form 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-aminothiophenol", "ethyl chloroacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(2-aminophenylthio)acetate.", "Step 2: React ethyl 2-(2-aminophenylthio)acetate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole.", "Step 3: Treat the resulting compound with hydrochloric acid to form the hydrochloride salt of 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole." ] }

CAS RN

2758004-62-3

Molecular Formula

C4H6ClN3S

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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